N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethylbutanamide
Description
N-[(2E)-3-[4-(Dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethylbutanamide is a structurally complex heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with sulfone (5,5-dioxide) groups. The molecule includes a 4-(dimethylamino)phenyl substituent at position 3 and a 2-ethylbutanamide moiety attached via an ylidene linkage.
Properties
Molecular Formula |
C19H27N3O3S2 |
|---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-ethylbutanamide |
InChI |
InChI=1S/C19H27N3O3S2/c1-5-13(6-2)18(23)20-19-22(15-9-7-14(8-10-15)21(3)4)16-11-27(24,25)12-17(16)26-19/h7-10,13,16-17H,5-6,11-12H2,1-4H3 |
InChI Key |
YALBQUNRRKSQPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethylbutanamide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the dimethylamino group and the butanamide moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- The target compound’s fused bicyclic core distinguishes it from monocyclic thiazolidinones () or thiadiazoles (). The sulfone groups increase polarity compared to sulfur-containing analogs like thiadiazoles.
Physicochemical Properties
- Polarity : The sulfone groups in the target compound likely render it more polar than ’s methylsulfanyl-containing thiadiazole.
- Melting Points : While the target’s melting point is unspecified, reports a high m.p. (408 K) for its thiadiazole, suggesting that the target’s fused system may further elevate thermal stability .
- Hydrogen Bonding : The triazole-thione in forms N–H···S/O bonds, whereas the target’s sulfone and amide groups could participate in stronger H-bonding, impacting solubility and crystal packing .
Biological Activity
N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethylbutanamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound's structure includes a thieno-thiazole core with a dimethylamino phenyl substituent. The molecular formula is , with a molecular weight of approximately 306.42 g/mol. The presence of the dimethylamino group is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Several studies have highlighted its potential in inhibiting the growth of cancer cells.
- Cell Migration Inhibition : The compound has shown promise in reducing cell migration, which is crucial for metastasis in cancer.
- Cytotoxic Effects : It has demonstrated cytotoxic effects on various cancer cell lines.
Anticancer Activity
In vitro studies have shown that this compound effectively inhibits the growth of several cancer cell lines, including breast and pancreatic cancer cells.
Case Study: Breast Cancer Cells
A study reported that at concentrations of 1 µM and 2 µM, the compound significantly reduced colony formation in MDA-MB-231 breast cancer cells. The most notable effect was observed at 2 µM, where it completely inhibited colony growth (see Table 1).
| Concentration (µM) | Cell Line | Effect on Colony Formation |
|---|---|---|
| 1 | MDA-MB-231 | Moderate inhibition |
| 2 | MDA-MB-231 | Complete inhibition |
| 1 | Panc-1 | Mild inhibition |
| 2 | Panc-1 | Significant inhibition |
Case Study: Pancreatic Cancer Cells
In another study focusing on Panc-1 pancreatic cancer cells, the compound exhibited a dose-dependent inhibition of tumor spheroid growth. At 2 µM concentration, it significantly reduced cell viability (see Table 2).
| Concentration (µM) | Cell Line | Viability Reduction (%) |
|---|---|---|
| 1 | Panc-1 | 30 |
| 2 | Panc-1 | 70 |
The mechanism by which this compound exerts its effects is still under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells and disrupt critical signaling pathways involved in cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
